![molecular formula C10H15N3O2 B2787608 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2097895-67-3](/img/structure/B2787608.png)
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of similar compounds like MEPC comprises a pyridine ring with a morpholine group and a cyano group attached to it. The presence of the morpholine group and the cyano group in the pyridine ring makes MEPC a highly reactive compound, which can undergo several chemical reactions.Chemical Reactions Analysis
Morpholine derivatives have been found to undergo a variety of chemical reactions. For instance, morpholine is known to react with hydrochloric acid to produce morpholinium chloride . More research is needed to understand the specific chemical reactions of “2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one”.作用机制
The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is not fully understood, but studies have suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and survival pathways. This compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity, making it readily available for further studies. However, one limitation of this compound is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research on 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one. One potential avenue is the development of this compound-based drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to evaluate its safety and efficacy in vivo. Overall, this compound shows significant promise as a potential therapeutic agent, and further research is warranted to explore its full potential.
合成方法
The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one involves the reaction of 2,3-dihydropyridazine-3-one with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further studies.
科学研究应用
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one has shown promising results in several scientific studies, demonstrating its potential as a therapeutic agent. One of the significant applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
属性
IUPAC Name |
2-(2-morpholin-4-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10-2-1-3-11-13(10)5-4-12-6-8-15-9-7-12/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFFIGBUWSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2787525.png)

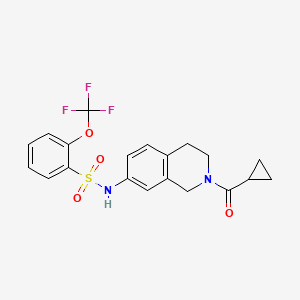
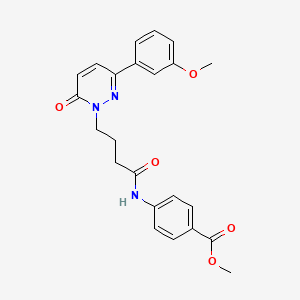
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2787531.png)
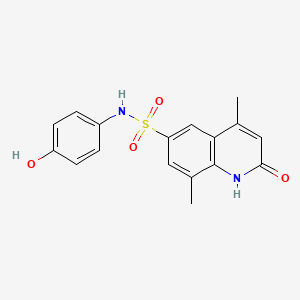
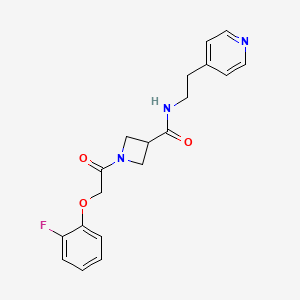
![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787536.png)

![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-chlorobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2787543.png)
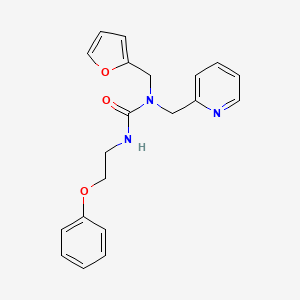
![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2787546.png)
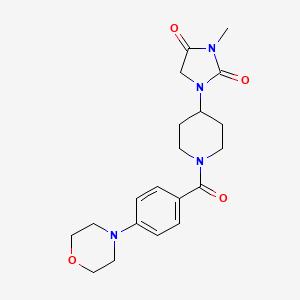
![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2787548.png)